molecular formula C₄₄H₆₉NO₁₂ B1663567 Tacrolimus CAS No. 104987-11-3

Tacrolimus

Cat. No. B1663567
M. Wt: 804 g/mol
InChI Key: QJJXYPPXXYFBGM-LFZNUXCKSA-N
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Description

Tacrolimus, also known as FK-506, is an immunosuppressive drug that is mainly used to lower the risk of organ rejection after transplantation . It is used in combination with other medications to prevent the body from rejecting a transplanted organ such as the kidney, liver, heart, or lung . Tacrolimus works by suppressing the immune system to prevent it from attacking the transplanted organ .


Synthesis Analysis

Tacrolimus is produced by the bacterium Streptomyces tsukubaensis. The production of Tacrolimus can be improved by manipulating the metabolic pathways in S. tsukubaensis . For instance, overexpressing certain genes (such as aroC and dapA) that are involved in the synthesis of chorismate and lysine, respectively, has been shown to increase Tacrolimus production .


Molecular Structure Analysis

The molecular formula of Tacrolimus is C44H69NO12 . It is a macrolide lactone . The structure is complex, with multiple chiral centers, double bonds, and functional groups including hydroxyl, ketone, and ester groups .


Chemical Reactions Analysis

The biosynthesis of Tacrolimus in S. tsukubaensis involves various metabolic pathways. The pentose phosphate pathway (PPP), shikimate, and aspartate pathway might be the main limiting factors in the rapid synthesis phase of Tacrolimus accumulation .

Scientific Research Applications

Pharmacogenetics and Tacrolimus Dosing

Tacrolimus is a key immunosuppressant used in organ and hematopoietic stem cell transplantation. The efficacy and safety of tacrolimus are influenced by genetic polymorphisms, particularly those involving the CYP3A5 gene. Extensive and intermediate metabolizers of CYP3A5 often require different dosing of tacrolimus compared to non-expressers due to varied drug concentrations in the blood. Studies have focused on providing dosing recommendations based on CYP3A5 genotype, aiding in achieving target blood concentrations more effectively (Birdwell et al., 2015).

Tacrolimus in Transplant Patients

The pharmacokinetics of tacrolimus, including its absorption and clearance, are significantly impacted by genetic factors. This is particularly notable in kidney transplant recipients, where the CYP3A4 and CY3A5 genotypes play a crucial role in the drug's metabolism. PopPK modeling approaches incorporating these genotypes have accurately predicted the required tacrolimus dose to reach the therapeutic window, improving patient outcomes (Woillard et al., 2017).

Tacrolimus in Dermatological Applications

Topical tacrolimus has emerged as an effective treatment for skin conditions like atopic dermatitis. It functions as an immunosuppressant, and its efficacy and safety profile have been demonstrated in various clinical trials. The application of tacrolimus in dermatology showcases its potential beyond organ transplantation, offering alternative treatment routes for inflammatory skin diseases (Niwa et al., 2003).

Tacrolimus and Genetic Polymorphisms

Research has also delved into how genetic variations, particularly in the CYP3A5 gene, influence tacrolimus metabolism. This is particularly relevant in renal transplant recipients, where these genetic factors determine the drug's apparent clearance and efficacy. Understanding these genetic influences is crucial for tailoring tacrolimus dosing to individual patient needs, thereby optimizing therapeutic outcomes (Zuo et al., 2013).

Future Directions

Recent research has focused on improving the production of Tacrolimus and expanding its therapeutic applications . For instance, machine learning and deep learning techniques are being used to predict the daily dose of Tacrolimus in kidney transplant recipients . Furthermore, Tacrolimus is being investigated for its potential use in the treatment of fibrotic interstitial lung disease .

properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXYPPXXYFBGM-LFZNUXCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

109581-93-3 (Hydrate)
Record name Tacrolimus [USAN:INN]
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DSSTOX Substance ID

DTXSID5046354
Record name Tacrolimus
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Molecular Weight

804.0 g/mol
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Solubility

Insoluble
Record name Tacrolimus
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Mechanism of Action

The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This prevents the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines. Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to downregulate the expression of FceRI on Langerhans cells., Tacrolimus is a macrolide immunosuppressant produced by Streptomyces tsukubaensis. Tacrolimus is commercially available for topical use as a 0.03 or 0.1% ointment. The exact mechanism(s) of action of tacrolimus in the treatment of atopic dermatitis has not been elucidated but appears to involve inhibition of the activation of T cells. Tacrolimus also has been shown to inhibit release of mediators from skin mast cells and basophils and to downregulate the expression of high-affinity receptors for immunoglobulin E (IgE) on Langerhans cells. Although tacrolimus is not genotoxic and does not interact directly with DNA, the drug may impair local immunosurveillance., Tacrolimus inhibits T-lymphocyte activation, although the exact mechanism of action is not known. Experimental evidence suggests that tacrolimus binds to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin inhibited. This effect may prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). The net result is the inhibition of T-lymphocyte activation (i.e., immunosuppression)., The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This effect has been shown to prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-a, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to down regulate the expression of FceRI on Langerhans cells., Tacrolimus, formerly known as FK506, is a macrolide antibiotic with immunosuppressive properties. Although structurally unrelated to cyclosporin A (CsA), its mode of action is similar. It exerts its effects principally through impairment of gene expression in target cells. Tacrolimus bonds to an immunophilin, FK506 binding protein (FKBP). This complex inhibits calcineurin phosphatase. The drug inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis. Tacrolimus also potentiates the actions of glucocorticoids and progesterone by binding to FKBPs contained within the hormone receptor complex, preventing degradation. The agent may enhance expression of the transforming growth factor beta-1 gene in a fashion analogous to that demonstrated for CsA. T cell proliferation in response to ligation of the T cell receptor is inhibited by tacrolimus. Type 1 T helper cells appear to be preferentially suppressed compared with type 2 T helper cells. T cell-mediated cytotoxicity is impaired. B cell growth and antibody production are affected indirectly by the suppression of T cell-derived growth factors necessary for these functions. Antigen presentation appears to be spared. ...
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Product Name

Tacrolimus

CAS RN

104987-11-3, 109581-93-3
Record name Tacrolimus
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Record name (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
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Synthesis routes and methods

Procedure details

17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone (FK506; 8.04 mg, 0.01 mmol) was dissolved in acetonitrile (CH3CN; 100 μl), a solution of phosgene (COCl2) in toluene (1.24 mmol/ml; 8 μl, 0.01 mmol) was added at room temperature, and this was followed by stirring for 1.5 hours. After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl) were added, and this was followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the resin was washed with DMF two times and with water two times, a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added, and this was followed by stirring for 1 minute. After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl) were added, and this was followed by stirring at room temperature for 5 minutes. Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times, and the TOYO Pearl resin with FK506 obtained was used in the binding experiment described below.
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus
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Tacrolimus
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Citations

For This Compound
432,000
Citations
MA Hooks - Annals of Pharmacotherapy, 1994 - journals.sagepub.com
… Tacrolimus is metabolized solely in the liver and the metabolites are primarily excreted in … of tacrolimus is approximately 8.5 h, and is prolonged in hepatic dysfunction. Tacrolimus has …
Number of citations: 165 journals.sagepub.com
PA Kelly, GJ Burckart… - American journal of …, 1995 - academic.oup.com
… regarding tacrolimus use in other types of transplantation, but the results show that tacrolimus may be a useful alternative to cyclosporine. The major adverse effects of tacrolimus …
Number of citations: 192 academic.oup.com
MJ Mihatsch, M Kyo, K Morozumi, Y Yamaguchi… - Clinical …, 1998 - europepmc.org
Ciclosporine-A (CSA) has been in clinical use as an immunosuppressive drug in transplant recipients for over a decade. Unfortunately, CSA also has major side-effects (including …
Number of citations: 363 europepmc.org
R Venkataramanan, A Swaminathan, T Prasad… - Clinical …, 1995 - Springer
… tacrolimus concentrations. Currently, most of the pharmacokinetic data available for tacrolimus … immunosorbent assay method, which does not distinguish tacrolimus from its metabolites. …
Number of citations: 945 link.springer.com
T Ruzicka, T Bieber, E Schöpf, A Rubins… - … England Journal of …, 1997 - Mass Medical Soc
… Topical tacrolimus inhibits experimentally induced allergic contact … tacrolimus in patients with atopic dermatitis, we compared ointments containing 0.03, 0.1 and 0.3 percent tacrolimus …
Number of citations: 667 www.nejm.org
LJ Scott, K McKeage, SJ Keam, GL Plosker - Drugs, 2003 - Springer
… Notably, the lower incidence of rejection episodes after renal transplantation in tacrolimus … of tacrolimus grade II–IV graft-versus-host disease was significantly lower with tacrolimus than …
Number of citations: 520 link.springer.com
E Spiekerkoetter, YK Sung, D Sudheendra… - American journal of …, 2015 - atsjournals.org
Despite recent advances in therapy, pulmonary arterial hypertension (PAH), characterized by occlusive vasculopathy of the pulmonary arteries, remains a progressive disease without a …
Number of citations: 127 www.atsjournals.org
LJ Bowman, DC Brennan - Expert opinion on pharmacotherapy, 2008 - Taylor & Francis
… doses of both tacrolimus and corticosteroids. A novel once-daily dosage form of tacrolimus has recently been developed and is approved for use in Europe. Tacrolimus remains an …
Number of citations: 133 www.tandfonline.com
TM Saffari, M Bedar, JM Zuidam, AY Shin… - Expert review of …, 2019 - Taylor & Francis
… tacrolimus is characterized by many side effects which include neurotoxicity. In contrast, tacrolimus … The aim of this article is to review current evidence regarding the use of tacrolimus in …
Number of citations: 29 www.tandfonline.com
JM Barbarino, CE Staatz… - Pharmacogenetics …, 2013 - ncbi.nlm.nih.gov
… received a kidney transplant were prescribed tacrolimus upon discharge, and 2.4… tacrolimus and cyclosporine therapy, respectively [2]. Global differences exist in the usage of tacrolimus …
Number of citations: 257 www.ncbi.nlm.nih.gov

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